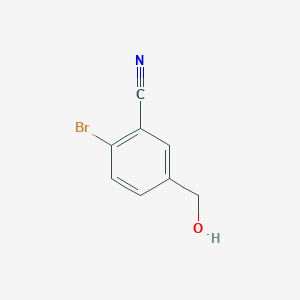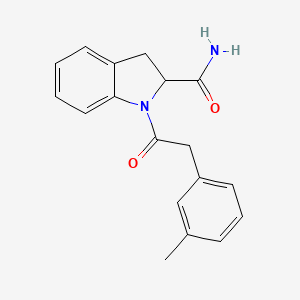
2-Bromo-5-(hydroxymethyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-(hydroxymethyl)benzonitrile is a chemical compound with the CAS Number: 1261609-83-9 . It has a molecular weight of 212.05 and its IUPAC name is this compound . The compound is stored in a dry, sealed environment at 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6BrNO/c9-8-2-1-6(5-11)3-7(8)4-10/h1-3,11H,5H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid under normal conditions . The compound’s molecular weight is 212.05 .Wissenschaftliche Forschungsanwendungen
Environmental Pollution and Degradation
2-Bromo-5-(hydroxymethyl)benzonitrile derivatives, such as bromoxynil, are broad-spectrum herbicides used worldwide. Research on their degradation has highlighted the persistence of their metabolites in the environment, indicating a need for detailed studies on their environmental fate. Microbial degradation pathways have been identified for similar compounds, which offer insights into possible bioremediation strategies for minimizing groundwater contamination (Holtze et al., 2008).
Protein Reagents
Compounds structurally related to this compound have been explored as protein reagents. These studies have investigated the reactivity and specificity of such compounds towards different amino acids, providing valuable tools for examining the properties of enzymes during interactions with their substrates. This research can contribute to our understanding of protein structures and functions (Horton et al., 1965).
Photosynthesis Inhibition
The mode of action of photosynthesis-inhibiting compounds, including those derived from this compound, has been studied to understand their effects on chloroplast development and energy migration within plant cells. Such research provides insights into the design of more effective and selective herbicides with minimal environmental impact (Szigeti et al., 1982).
Organometallic Chemistry and Cancer Research
In the field of organometallic chemistry, derivatives of this compound have been incorporated into compounds showing strong activity against cancer cells. This research highlights the potential of these compounds in developing new cancer therapies, particularly for colorectal and triple-negative breast cancer (Pilon et al., 2020).
Synthesis and Antimicrobial Activity
The synthesis and evaluation of derivatives of this compound for antimicrobial activities have been explored. This research aims at developing new antimicrobial agents by understanding the structural basis for the activity of these compounds (Kumar et al., 2022).
Safety and Hazards
Wirkmechanismus
Target of Action
Benzonitrile derivatives are known to interact with various biological targets, depending on their specific functional groups and structural features .
Mode of Action
It’s known that benzonitrile derivatives can undergo various chemical reactions due to the presence of the nitrile group and other substituents . The bromomethyl group in the compound can act as a good leaving group, facilitating nucleophilic substitution reactions .
Biochemical Pathways
Benzonitrile derivatives are often involved in the synthesis of complex organic molecules, potentially affecting various biochemical pathways depending on the final product .
Pharmacokinetics
The compound’s molecular weight (21205 g/mol) and its physical form (solid) suggest that it may have certain bioavailability characteristics .
Result of Action
The compound’s potential to participate in various chemical reactions suggests that it could have diverse effects depending on the context .
Action Environment
The action, efficacy, and stability of 2-Bromo-5-(hydroxymethyl)benzonitrile can be influenced by various environmental factors. For instance, the compound should be stored in a dry environment at 2-8°C to maintain its stability . Furthermore, the compound’s reactivity may be affected by the pH, temperature, and presence of other substances in its environment .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 2-Bromo-5-(hydroxymethyl)benzonitrile are not well-documented in the literature. It is known that brominated compounds can participate in various biochemical reactions, often acting as electrophiles. They can interact with enzymes, proteins, and other biomolecules, potentially influencing their function .
Cellular Effects
Brominated compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Brominated compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable when stored in dry conditions at 2-8°C .
Metabolic Pathways
Brominated compounds can be involved in various metabolic pathways, interacting with enzymes and cofactors .
Transport and Distribution
Brominated compounds can interact with transporters and binding proteins, influencing their localization or accumulation .
Subcellular Localization
Brominated compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
2-bromo-5-(hydroxymethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c9-8-2-1-6(5-11)3-7(8)4-10/h1-3,11H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKIDJKOPKESAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)C#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-ethyl 3-methyl 2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2845138.png)

![1-(3-([1,1'-Biphenyl]-4-yloxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol](/img/structure/B2845144.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(dimethylamino)benzamide](/img/structure/B2845145.png)
![2-[(2,2,2-Trifluoroethyl)amino]benzoic acid](/img/structure/B2845146.png)
![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-3,3-dimethylbutanamide](/img/structure/B2845148.png)




![N-(2,6-dimethylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2845156.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(1,3-benzoxazol-2-ylsulfanyl)acetate](/img/structure/B2845157.png)